molecular formula C30H32BrN3O3 B393463 ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate

ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B393463
M. Wt: 562.5g/mol
InChI Key: BLIQMOUMWALXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazino]methyl}-1-phenyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps. One common method includes the Fischer indole cyclization, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often involve glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazino]methyl}-1-phenyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazino]methyl}-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazino]methyl}-1-phenyl-1H-indole-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C30H32BrN3O3

Molecular Weight

562.5g/mol

IUPAC Name

ethyl 6-bromo-5-methoxy-2-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1-phenylindole-3-carboxylate

InChI

InChI=1S/C30H32BrN3O3/c1-4-37-30(35)29-23-18-28(36-3)24(31)19-26(23)34(22-11-6-5-7-12-22)27(29)20-32-14-16-33(17-15-32)25-13-9-8-10-21(25)2/h5-13,18-19H,4,14-17,20H2,1-3H3

InChI Key

BLIQMOUMWALXLL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC=C5C

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC=C5C

Origin of Product

United States

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